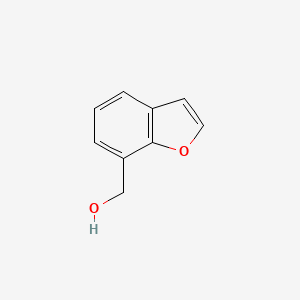
7-Benzofuranilmetanol
Descripción general
Descripción
Benzofuran-7-ylmethanol, also known as 1-Benzofuran-7-ylmethanol, is a compound with the molecular weight of 148.16 . It is a liquid at ambient temperature .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of Benzofuran-7-ylmethanol consists of 9 Carbon atoms, 8 Hydrogen atoms, and 2 Oxygen atoms . The InChI code is1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 . Chemical Reactions Analysis
Benzofuran compounds have been used in various chemical reactions. For example, the Pd-catalyzed intramolecular Heck reaction is a well-known reaction in the construction of the benzofuran ring .Physical and Chemical Properties Analysis
Benzofuran-7-ylmethanol is a liquid at ambient temperature . Its molecular weight is 148.16 .Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los derivados del benzofurano se han identificado como poseedores de fuertes propiedades antitumorales. Están involucrados en el desarrollo de nuevos compuestos de andamiaje utilizados como agentes anticancerígenos . La estructura del 7-Benzofuranilmetanol puede modificarse para mejorar su eficacia en la inhibición del crecimiento de las células cancerosas, lo que la convierte en una candidata potencial para la investigación de terapias contra el cáncer.
Agentes Antimicrobianos
El andamiaje del benzofurano se está explorando cada vez más por su potencial como agente antimicrobiano . El this compound podría servir como una estructura central para desarrollar nuevos fármacos antimicrobianos que se dirijan a cepas resistentes de bacterias y otros patógenos.
Aplicaciones Antivirales
Algunos compuestos de benzofurano han demostrado actividad antiviral contra el virus de la hepatitis C y se espera que sean medicamentos terapéuticos efectivos para la enfermedad de la hepatitis C . La investigación sobre el this compound puede conducir al descubrimiento de nuevos medicamentos antivirales, particularmente para virus que tienen opciones de tratamiento limitadas.
Propiedades Antioxidantes
Los derivados del benzofurano son conocidos por sus actividades antioxidantes . Esta propiedad es crucial en el desarrollo de fármacos que protegen las células del estrés oxidativo, que está implicado en diversas enfermedades, incluidos los trastornos neurodegenerativos.
Síntesis de Productos Naturales
Los anillos de benzofurano son una unidad estructural básica en muchas medicinas naturales biológicamente activas y materias primas químicas sintéticas . El this compound se puede utilizar en la síntesis de productos naturales complejos, contribuyendo al descubrimiento y producción de nuevos medicamentos.
Diversidad Farmacológica
La amplia gama de usos clínicos de los derivados del benzofurano indica la diversa actividad farmacológica de esta serie de compuestos . El this compound, debido a su estructura versátil, puede ser una molécula clave en la exploración de nuevas aplicaciones farmacológicas, incluyendo antiarrítmicas, dermatológicas y otras terapias.
Mecanismo De Acción
Target of Action
Benzofuran-7-ylmethanol, a derivative of the benzofuran compound, has been found to interact with various targets. One of the primary targets of benzofuran compounds is Lysozyme , an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria . Benzofuran derivatives have also been used in the design of antimicrobial agents that are active toward different clinically approved targets .
Mode of Action
The interaction of Benzofuran-7-ylmethanol with its targets can lead to significant changes in the biological system. For instance, the phenolic hydroxy group of benzofuran has been found to be crucial for modulating anticancer activity. The presence of a hydrogen-donating group promotes the formation of favorable interactions with the target, hence inducing its cytotoxic properties .
Biochemical Pathways
Benzofuran-7-ylmethanol can affect various biochemical pathways. For instance, benzofuran-based compounds have been found to have extensive potential as antimicrobial agents . Additionally, benzofuran compounds have been found to be involved in coordination complexes with metal ions, which play a crucial role in many biochemical reactions .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a focus of recent research, with improvements in bioavailability being one of the targets achieved with most of the more recent compounds .
Result of Action
The molecular and cellular effects of Benzofuran-7-ylmethanol’s action can be significant. For instance, some substituted benzofurans have shown dramatic anticancer activities . The compound’s interaction with its targets can lead to the inhibition of cell growth, demonstrating its potential as a therapeutic agent .
Action Environment
The action, efficacy, and stability of Benzofuran-7-ylmethanol can be influenced by various environmental factorsFor instance, the presence of metal ions can influence the activity of benzofuran compounds in biochemical reactions .
Safety and Hazards
Direcciones Futuras
Benzofuran and its derivatives have been attracting attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Análisis Bioquímico
Biochemical Properties
Benzofuran-7-ylmethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, benzofuran-7-ylmethanol can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . Additionally, it has been found to interact with proteins that have hydrophobic pockets and hydrogen bond donors, facilitating its binding and activity .
Cellular Effects
Benzofuran-7-ylmethanol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran-7-ylmethanol can modulate the activity of signaling pathways involved in oxidative stress and inflammation . This modulation can lead to changes in gene expression, particularly genes involved in detoxification and antioxidant responses. Furthermore, benzofuran-7-ylmethanol can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of benzofuran-7-ylmethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran-7-ylmethanol can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, benzofuran-7-ylmethanol can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzofuran-7-ylmethanol can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that benzofuran-7-ylmethanol is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to benzofuran-7-ylmethanol in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of detoxification enzymes and antioxidant proteins .
Dosage Effects in Animal Models
The effects of benzofuran-7-ylmethanol vary with different dosages in animal models. At low doses, benzofuran-7-ylmethanol has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of dosage considerations in the therapeutic application of benzofuran-7-ylmethanol.
Metabolic Pathways
Benzofuran-7-ylmethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways can influence the overall bioavailability and activity of benzofuran-7-ylmethanol, as well as its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of benzofuran-7-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with efflux transporters, which play a role in its cellular efflux and distribution . Additionally, benzofuran-7-ylmethanol can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
Benzofuran-7-ylmethanol exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in oxidative stress responses . The subcellular localization of benzofuran-7-ylmethanol is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments .
Propiedades
IUPAC Name |
1-benzofuran-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYZLIPNLVAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596266 | |
| Record name | (1-Benzofuran-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209256-55-3 | |
| Record name | (1-Benzofuran-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)
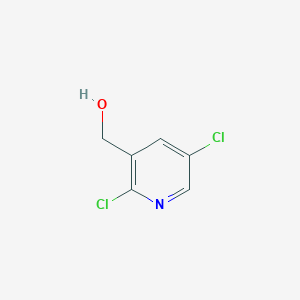
![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)

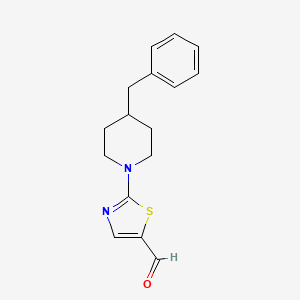
![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)
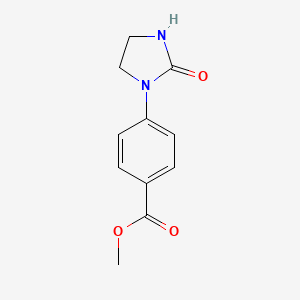
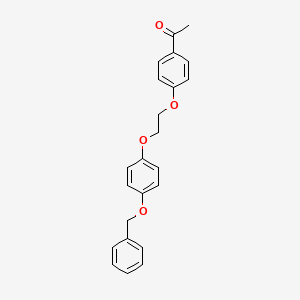
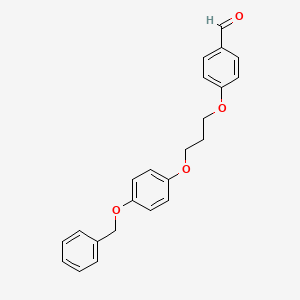


![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)
